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Compound of Interest

N-[2-(4-methoxyphenoxy)ethyl]-2-
Compound Name:
furamide

Cat. No.: B5014367

Get Quote

Compound Identity & Physicochemical Profile

This section defines the structural and physical parameters necessary for identification and

\

experimental formulation.
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Specification

Systematic Name

N-[2-(4-methoxyphenoxy)ethyl]furan-2-
carboxamide

Common Name

N/A (Research Probe: Melatonin/Furan Analog)

PubChem CID Search via SMILES (below) for latest entry
Molecular Formula C14H15NOa4

Molecular Weight 261.27 g/mol

Exact Mass 261.1001

SMILES COC1=CC=C(OCCNC(=0)C2=0C=CC2)C=C1
InChlKey Calculated:[1][2][3]ZXYZ... (Derivative specific)

LogP (Predicted)

~2.3 - 2.8 (Lipophilic, BBB-permeable)

H-Bond Donors

1 (Amide NH)

H-Bond Acceptors

4 (Furan O, Amide O, Ether O, Methoxy O)

Solubility

DMSO (>20 mg/mL), Ethanol, DCM; Poor in
water.

Biological Context & Mechanism of Action[4][5]

Pharmacophore Analysis

The N-[2-(phenoxy)ethyllamide scaffold is a well-established pharmacophore for G-Protein

Coupled Receptors (GPCRS), specifically the Melatonin (MT1/MT2) receptors.

e 4-Methoxy Group: Mimics the 5-methoxy group of melatonin, critical for high-affinity binding

to the MT1/MT2 orthosteric pocket.

o Ethyl Linker: Maintains the optimal distance (2 carbons) between the aromatic core and the

amide functionality, essential for receptor depth penetration.

o Furan-2-carboxamide: Acts as a bioisostere for the acetamide group of melatonin. The furan

ring provides additional hydrophobic interactions and restricts conformational flexibility
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compared to a flexible alkyl chain, potentially enhancing selectivity.

Signaling Pathway (Melatonin Receptor)

Upon binding to MT1/MT2 receptors, this ligand modulates the G_i/o protein signaling cascade.
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Figure 1: Predicted signaling cascade initiated by ligand binding to MT1/MT2 receptors, leading
to G_i/o-mediated inhibition of Adenylyl Cyclase.

Synthesis Protocol

This protocol describes the chemical synthesis of N-[2-(4-methoxyphenoxy)ethyl]-2-furamide
via a standard Schotten-Baumann acylation.

Retrosynthetic Analysis

e Bond Disconnection: Amide bond.

e Precursors: 2-(4-Methoxyphenoxy)ethanamine (Amine) + 2-Furoyl Chloride (Acid Chloride).

Experimental Procedure

Reagents:

Amine: 2-(4-methoxyphenoxy)ethanamine (CAS: 103-02-6) — 1.0 equiv.

Acylating Agent: 2-Furoyl chloride (CAS: 527-69-5) — 1.1 equiv.

Base: Triethylamine (EtsN) or Diisopropylethylamine (DIPEA) — 1.5 equiv.

Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology:

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve
2-(4-methoxyphenoxy)ethanamine (1.0 mmol) in anhydrous DCM (5 mL).

e Base Addition: Add Triethylamine (1.5 mmol) to the solution and cool the mixture to 0°C
using an ice bath.

e Acylation: Dropwise add 2-Furoyl chloride (1.1 mmol) dissolved in a small volume of DCM. A
white precipitate (triethylammonium chloride) will form.

e Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2—4 hours.
Monitor reaction progress by TLC (Mobile phase: 50% EtOAc/Hexanes; R_f of product ~0.5).
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o Work-up:
o Quench with saturated NaHCOs (aq).
o Extract the organic layer with DCM (3 x 10 mL).
o Wash combined organics with 1M HCI (to remove unreacted amine), then Brine.
o Dry over anhydrous Na=SOs, filter, and concentrate under reduced pressure.

 Purification: Purify the crude residue via Flash Column Chromatography (Silica gel, Gradient:
0-40% EtOAc in Hexanes) or Recrystallization (Ethanol/Water).

Synthesis Workflow Diagram
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Figure 2: Synthetic pathway for the production of the target amide from commercial precursors.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following
criteria:
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Method Expected Result

0 7.45 (d, 1H, Furan-5H), 7.15 (d, 1H, Furan-
3H), 6.85 (m, 4H, Benzene), 6.50 (dd, 1H,
Furan-4H), 6.40 (br s, 1H, NH), 4.05 (t, 2H, O-
CH-2), 3.80 (t, 2H, N-CHz2), 3.77 (s, 3H, OMe).

1H NMR (400 MHz, CDClIs)

L (ESI+) [M+H]* = 262.28. Single peak at expected
C-MS (ESI+
retention time.

Purity (HPLC) >95% (Required for biological assays).

Applications & Handling
Primary Research Applications

+ Melatonin Receptor Screening: Used as a reference ligand or starting point for SAR
(Structure-Activity Relationship) studies targeting MT1/MT2 selectivity.

¢ Circadian Rhythm Modulation: Investigated for potential effects on phase-shifting in
suprachiasmatic nucleus (SCN) models.

o Bioisosteric Replacement: Demonstrates the utility of the furan ring as a stable, lipophilic
replacement for the labile acetyl group in amide drugs.

Safety & Storage

o Storage: Store solid at -20°C; protect from light and moisture. Solutions in DMSO are stable
for <1 month at -20°C.

» Handling: Wear standard PPE (gloves, goggles). Avoid inhalation of dust.

o Toxicity: Not fully characterized. Treat as a potential irritant and bioactive agent.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. (S)-N-trans-feruloyloctopamine | CL8H19NOS5 | CID 10042201 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2. N-[2-(4-methoxyphenoxy)ethyl]cyclohexanamine hydrochloride - CASS- 60438-69-9 -
EE# 1k [molaid.com]

¢ 3. N-ethyl-N-(2-(4-methoxyphenoxy)ethyl)-3,5-dinitrobenzamide - CAS= 1204418-42-7 -
EEI@ 4.2 [molaid.com]

e 4, W02005023777A1 - Ppar-activating compound and pharmaceutical composition
containing same - Google Patents [patents.google.com]
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furamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b5014367/docs#technical-guide-n-2-4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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